Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group at the 2-position and a 2-methoxybenzylamino-acetyl side chain at the 4-position. The thiazole ring, a heterocyclic scaffold containing nitrogen and sulfur, is known for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability. The 2-methoxybenzyl group introduces electron-donating and lipophilic characteristics, which may influence receptor binding or pharmacokinetic profiles.
Properties
IUPAC Name |
ethyl N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16(21)19-15-18-12(10-24-15)8-14(20)17-9-11-6-4-5-7-13(11)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVSFRIXMZHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of 2-aminothiazole with ethyl chloroformate under basic conditions to form the ethyl carbamate derivative. Subsequently, the methoxybenzylamine is introduced through a nucleophilic substitution reaction, where the amino group of the methoxybenzylamine attacks the carbonyl carbon of the ethyl carbamate, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylamine moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzylamine moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with structurally or functionally related thiazole derivatives:
Structural and Functional Analysis
Core Heterocycle Modifications: The target compound’s thiazole ring is substituted with a carbamate and a 2-methoxybenzylamino-acetyl group, distinguishing it from simpler analogs like Ethyl 2-(2-formylaminothiazol-4-yl) acetate, which lacks the extended side chain. In contrast, thiazol-5-ylmethyl carbamates incorporate carbamate groups as part of larger peptidomimetic structures, optimizing protease binding.
Carbamate vs. Ester: Carbamates (as in the target compound and compound 12) resist hydrolysis better than esters (e.g., Ethyl 2-(2-oxo-2H-chromen-4-yl)oxy)acetate), improving metabolic stability.
Biological Activity Trends: Thiazole derivatives with aromatic substituents (e.g., bromophenyl, methoxybenzyl) often exhibit anticancer or antimicrobial activity, while those with peptidic side chains (e.g., compound l, m) target proteases. The absence of a thiazolinone ring in the target compound differentiates it from aromatase inhibitors like those in, which rely on a thiazolinone-aryl hybrid for enzyme binding.
Synthetic Accessibility: The target compound likely requires sequential coupling of ethyl carbamate and 2-methoxybenzylamino-acetyl groups to the thiazole core, similar to methods in. In contrast, cephalosporin intermediates prioritize methoxyimino groups for β-lactam synergy.
Biological Activity
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes by mimicking substrates or binding to active sites.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by activating caspase pathways.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC < 50 µg/mL against E. coli | |
| Anticancer | Induces apoptosis in MCF7 cells | |
| Enzyme Inhibition | Inhibits Dihydrofolate Reductase |
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, this compound was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of less than 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
A separate investigation focused on the compound's effects on breast cancer cell lines (MCF7). Results showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
